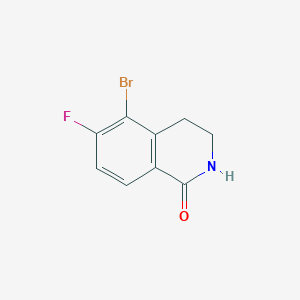

![molecular formula C11H12N2O3 B2412051 Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2166913-41-1](/img/structure/B2412051.png)

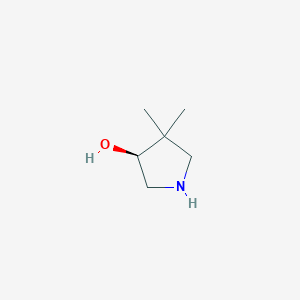

Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of “Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate” from specific precursors is not explicitly mentioned in the search results.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The predicted density of “Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate” is 1.32±0.1 g/cm3, and its predicted pKa is 4.66±0.30 .Applications De Recherche Scientifique

- Imidazo[1,2-a]pyridine analogues have gained attention as potential antituberculosis agents . Some compounds within this class exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have critically reviewed these compounds, exploring their structure–activity relationship, mode of action, and scaffold hopping strategies .

- Recent advances in the synthesis of substituted imidazoles highlight their importance in functional molecules. Imidazoles play a crucial role in everyday applications, and understanding their regiocontrolled synthesis is essential .

- Although research on Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate is limited, related imidazole derivatives have been investigated for various biological activities. These include anti-HIV-1 properties among indole derivatives .

- The imidazole ring possesses specific chemical properties, such as a dipole moment of 4.8 D in dioxane and intramolecular hydrogen bonding. Understanding these properties aids in designing novel compounds .

Antituberculosis Activity

Regiocontrolled Synthesis

Biological Activity Beyond TB

Chemical Properties and Intramolecular Hydrogen Bonding

Safety And Hazards

Propriétés

IUPAC Name |

methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-6-7(2)13-5-8(11(15)16-3)4-9(14)10(13)12-6/h4-5,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWCZLMRYVKVNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=C(C=C(C2=N1)O)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-amino-2-[3-(3-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2411968.png)

![2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide](/img/structure/B2411972.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411986.png)